molecular formula C6H4BrClFN B2467389 3-Bromo-2-chloro-6-fluoroaniline CAS No. 1702023-23-1

3-Bromo-2-chloro-6-fluoroaniline

Cat. No.: B2467389
CAS No.: 1702023-23-1
M. Wt: 224.46
InChI Key: ASLOEQLGHNXAHJ-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-6-fluoroaniline is an aromatic amine with the molecular formula C6H4BrClFN. It is a halogenated aniline derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-6-fluoroaniline typically involves halogenation reactions. One common method is the nucleophilic substitution of 2-fluoroaniline with bromine and chlorine under controlled conditions. For example, 2-fluoroaniline can be reacted with sulfuric acid and hydrogen bromide, followed by the addition of hydrogen peroxide to introduce the bromine atom . The reaction conditions include heating to specific temperatures and maintaining the reaction mixture under controlled conditions to ensure the desired substitution .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters, including temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated systems helps in achieving high yields and purity of the final product .

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-6-fluoroaniline involves its interaction with specific molecular targets. The halogen atoms on the benzene ring influence its reactivity and binding affinity to various enzymes and receptors. The compound can undergo nucleophilic substitution, where the halogen atoms are replaced by nucleophiles, leading to the formation of new chemical bonds and products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-chloro-6-fluoroaniline is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring. This unique arrangement imparts distinct chemical properties, making it suitable for specific synthetic applications and research purposes .

Properties

IUPAC Name

3-bromo-2-chloro-6-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLOEQLGHNXAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)N)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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